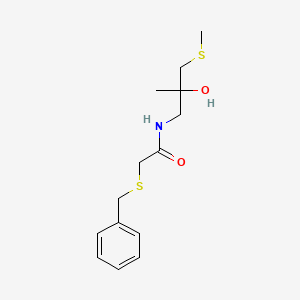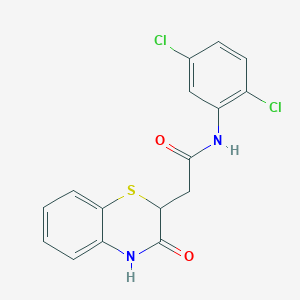![molecular formula C22H21N5O4 B2644284 ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate CAS No. 1260931-02-9](/img/structure/B2644284.png)
ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is an intriguing organic compound. Its structure comprises a triazoloquinoxalinone moiety linked to an acylated aminobenzoate, making it a potential candidate for various chemical and pharmacological applications. This compound belongs to a class of molecules known for their versatility and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of 1-Ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxaline
Reagents: Starting materials like 3-nitroaniline, ethyl isothiocyanate, and hydrazine hydrate.
Reaction Conditions: Initial condensation at elevated temperatures, followed by cyclization under acidic conditions to form the triazoloquinoxaline core.
Acylation
Reagents: The triazoloquinoxaline core, acetyl chloride or acetic anhydride.
Reaction Conditions: Carried out in an aprotic solvent such as dichloromethane, with a base like pyridine to neutralize the acidic by-products.
Coupling with Ethyl 4-Aminobenzoate
Reagents: Ethyl 4-aminobenzoate, previously synthesized acylated triazoloquinoxaline.
Reaction Conditions: Typically performed using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in a solvent like DMF (dimethylformamide) at room temperature.
Industrial Production Methods: : The industrial production of this compound would likely scale up the laboratory methods with optimizations:
Improved yields through enhanced purification techniques.
Utilization of continuous flow reactors for the cyclization and coupling steps to ensure consistency and efficiency.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : Can be subjected to mild oxidizing agents like PCC (Pyridinium chlorochromate) for potential modifications on the benzoate moiety.
Reduction: : The nitro groups, if present as precursors, can be reduced using agents like Pd/C in hydrogenation.
Substitution: : The aromatic amine and ester groups allow for electrophilic and nucleophilic substitutions, respectively.
Common Reagents and Conditions
Oxidizing Agents: : PCC, KMnO₄ (Potassium permanganate).
Reducing Agents: : Pd/C, NaBH₄ (Sodium borohydride).
Coupling Agents: : EDCI, DCC (Dicyclohexylcarbodiimide).
Major Products Formed
Varies based on the reaction but includes functionalized derivatives of the triazoloquinoxaline and benzoate structures.
科学的研究の応用
Ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is being explored in various domains:
Chemistry: : As a building block for more complex heterocyclic compounds.
Biology: : Potential as a bioactive agent, possibly inhibiting certain enzymes or interacting with specific proteins.
Medicine: : Investigation into its therapeutic properties for treating infections or diseases, though specific details require experimental validation.
Industry: : Its derivatives might serve as precursors for dyes, agrochemicals, or other functional materials.
作用機序
Mechanism
The compound may act by interacting with molecular targets such as enzymes, disrupting their function through competitive inhibition or allosteric modulation.
Molecular Targets and Pathways
Potential targets include proteins with active sites complementary to the triazoloquinoxaline moiety, which could influence pathways involved in cell signaling or metabolism.
類似化合物との比較
Comparison with Other Similar Compounds
Similar compounds: Derivatives of triazoloquinoxaline, quinoxaline-based drugs, and other heterocyclic bioactive agents.
Uniqueness: : The ethyl ester and aminobenzoate functionalities may confer unique solubility, stability, and bioavailability properties compared to similar compounds.
Feel free to dive deeper into any of these sections or let me know if there's something specific you'd like to explore further!
特性
IUPAC Name |
ethyl 4-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-18-24-25-20-21(29)26(16-7-5-6-8-17(16)27(18)20)13-19(28)23-15-11-9-14(10-12-15)22(30)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQUARWZPWRUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2-ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2644201.png)






![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)
![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)



![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

